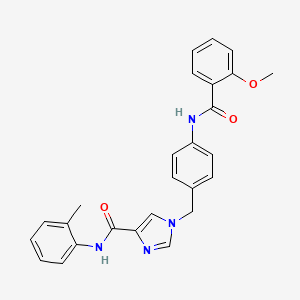

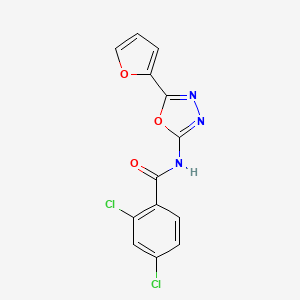

2,4-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

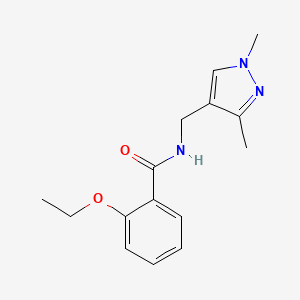

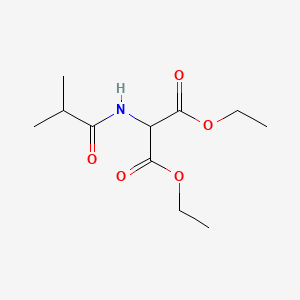

2,4-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that likely belongs to the class of benzamides . Benzamides are a type of organic compound which are amides of benzoic acid. They have a general structure of a benzene ring attached to a carboxamide functional group .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzamide), an oxadiazole ring, and a furan ring. The presence of these rings and the dichloro substitution on the benzene ring could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichloro substitution could make it more polar and influence its solubility .Wissenschaftliche Forschungsanwendungen

Antiplasmodial Activity

Research has demonstrated the potential of N-acylated furazan-3-amine derivatives, which share structural similarities with 2,4-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, in combating malaria. Specifically, these derivatives exhibit significant in vitro activity against various strains of Plasmodium falciparum. The effectiveness of these compounds is influenced by the nature of the acyl moiety, with benzamides showing notable antiplasmodial activity. This suggests potential applications in developing new antimalarial drugs. For further details, refer to the work by Hermann et al. (2021) in Pharmaceuticals (Hermann et al., 2021).

Heterocyclic Compound Applications

The furan and oxadiazole moieties present in this compound are significant in medicinal chemistry. Compounds containing these heterocycles exhibit a broad spectrum of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. This highlights the potential of such compounds in the development of new therapeutic agents across various medical fields. For more information, see the review by Siwach and Verma (2020) in BMC Chemistry (Siwach & Verma, 2020).

Energetic Materials Development

Compounds combining nitroaminofurazan and oxadiazole rings, similar to the structure of interest, have been explored for their potential as energetic materials. These materials exhibit good thermal stability and acceptable sensitivity values, making them comparable to traditional explosives like RDX. This research avenue could lead to the development of safer, more efficient energetic materials for various applications. Tang et al. (2015) provide insight into this area in their publication in the Journal of Materials Chemistry (Tang et al., 2015).

Anticancer Research

The presence of oxadiazole and furan moieties in compounds has been linked to potential anticancer activities. Research in this domain focuses on synthesizing derivatives that exhibit significant efficacy against various cancer cell lines, suggesting the utility of such compounds in cancer treatment strategies. For instance, Salahuddin et al. (2014) evaluated the anticancer potential of benzimidazole derivatives containing oxadiazole and furan units, indicating promising results against breast cancer cell lines (Salahuddin et al., 2014).

Liquid Crystalline Materials

The unique structural features of compounds like this compound contribute to their potential in the development of liquid crystalline materials. These materials find applications in various electronic and photonic devices due to their unique optical and electronic properties. Research in this area explores the synthesis and characterization of these compounds to understand their thermal behaviors and liquid crystalline properties, as discussed by Han et al. (2009) in Liquid Crystals (Han et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O3/c14-7-3-4-8(9(15)6-7)11(19)16-13-18-17-12(21-13)10-2-1-5-20-10/h1-6H,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUWMMRMGDRZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2993805.png)

![5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2993812.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2993815.png)

![4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2993817.png)

![1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2993822.png)